![molecular formula C38H54Cl2N4O B12301876 6-[6-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]hexylazanium;dichloride](/img/structure/B12301876.png)
6-[6-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]hexylazanium;dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 6-[6-[(2Z)-3,3-diméthyl-2-[(2E,4E)-5-(1,3,3-triméthylindol-1-ium-2-yl)penta-2,4-diénylidène]indol-1-yl]hexanoylamino]hexylazanium ; dichlorure est un composé organique complexe avec une structure unique. Ce composé est caractérisé par son noyau indolium, qui est un dérivé de l'indole, un composé organique aromatique hétérocyclique. La présence de multiples doubles liaisons et du groupe hexanoylamino ajoute à sa complexité et à sa réactivité potentielle.
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse du 6-[6-[(2Z)-3,3-diméthyl-2-[(2E,4E)-5-(1,3,3-triméthylindol-1-ium-2-yl)penta-2,4-diénylidène]indol-1-yl]hexanoylamino]hexylazanium ; dichlorure implique plusieurs étapes, en partant de la structure basique de l'indole. Le processus comprend généralement :
Formation du noyau indolium : Cette étape implique l'alkylation de l'indole pour former l'ion indolium.
Ajout du groupe hexanoylamino : Ceci implique la réaction de l'ion indolium avec l'acide hexanoïque ou ses dérivés en conditions acides.
Formation du groupe penta-2,4-diénylidène : Cette étape implique la réaction de l'intermédiaire avec un composé diène approprié en conditions contrôlées pour former le groupe penta-2,4-diénylidène.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement une synthèse à grande échelle utilisant des réacteurs automatisés pour assurer un contrôle précis des conditions de réaction. L'utilisation de catalyseurs et de voies de réaction optimisées serait essentielle pour maximiser le rendement et la pureté.
Analyse Des Réactions Chimiques
Types de réactions
Le 6-[6-[(2Z)-3,3-diméthyl-2-[(2E,4E)-5-(1,3,3-triméthylindol-1-ium-2-yl)penta-2,4-diénylidène]indol-1-yl]hexanoylamino]hexylazanium ; dichlorure peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former divers dérivés oxydés.
Réduction : Les réactions de réduction peuvent conduire à la formation de formes réduites du composé.
Substitution : Le composé peut subir des réactions de substitution, en particulier au niveau du noyau indolium et du groupe penta-2,4-diénylidène.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Les agents réducteurs tels que le borohydrure de sodium (NaBH₄) et l'hydrure de lithium et d'aluminium (LiAlH₄) sont couramment utilisés.
Substitution : Les agents halogénants et les nucléophiles sont souvent utilisés dans les réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner divers dérivés oxydés, tandis que la réduction peut produire différentes formes réduites.
Applications de recherche scientifique
Le 6-[6-[(2Z)-3,3-diméthyl-2-[(2E,4E)-5-(1,3,3-triméthylindol-1-ium-2-yl)penta-2,4-diénylidène]indol-1-yl]hexanoylamino]hexylazanium ; dichlorure a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme réactif en synthèse organique et comme précurseur de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, y compris les propriétés antimicrobiennes et anticancéreuses.
Médecine : Investigué pour ses applications thérapeutiques potentielles, en particulier dans le traitement de certaines maladies.
Industrie : Utilisé dans le développement de nouveaux matériaux et comme composant dans divers processus industriels.
Mécanisme d'action
Le mécanisme d'action du 6-[6-[(2Z)-3,3-diméthyl-2-[(2E,4E)-5-(1,3,3-triméthylindol-1-ium-2-yl)penta-2,4-diénylidène]indol-1-yl]hexanoylamino]hexylazanium ; dichlorure implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut exercer ses effets en :
Liant à des récepteurs spécifiques : Le noyau indolium peut interagir avec certains récepteurs, modulant leur activité.
Inhibant les enzymes : Le composé peut inhiber des enzymes spécifiques, affectant diverses voies biochimiques.
Induisant des réponses cellulaires : Le composé peut induire des réponses cellulaires, conduisant à des changements dans le comportement et la fonction des cellules.
Applications De Recherche Scientifique
6-[6-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]hexylazanium;dichloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: Used in the development of new materials and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of 6-[6-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]hexylazanium;dichloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Specific Receptors: The indolium core may interact with certain receptors, modulating their activity.
Inhibiting Enzymes: The compound may inhibit specific enzymes, affecting various biochemical pathways.
Inducing Cellular Responses: The compound may induce cellular responses, leading to changes in cell behavior and function.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 2,2′-binaphtyl-6,6′-dicarboxylique : Un composé avec une structure aromatique similaire.
2-[2-(Diméthylamino)éthoxy]éthanol : Un composé avec des groupes fonctionnels similaires.
Unicité
Le 6-[6-[(2Z)-3,3-diméthyl-2-[(2E,4E)-5-(1,3,3-triméthylindol-1-ium-2-yl)penta-2,4-diénylidène]indol-1-yl]hexanoylamino]hexylazanium ; dichlorure est unique en raison de sa structure complexe, qui comprend plusieurs groupes fonctionnels et doubles liaisons
Propriétés
Formule moléculaire |
C38H54Cl2N4O |
|---|---|
Poids moléculaire |
653.8 g/mol |
Nom IUPAC |
6-[6-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]hexylazanium;dichloride |
InChI |
InChI=1S/C38H52N4O.2ClH/c1-37(2)30-20-13-15-22-32(30)41(5)34(37)24-10-8-11-25-35-38(3,4)31-21-14-16-23-33(31)42(35)29-19-9-12-26-36(43)40-28-18-7-6-17-27-39;;/h8,10-11,13-16,20-25H,6-7,9,12,17-19,26-29,39H2,1-5H3;2*1H |
Clé InChI |
ATDODHVIKOGGOS-UHFFFAOYSA-N |
SMILES isomérique |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C\3/C(C4=CC=CC=C4N3CCCCCC(=O)NCCCCCC[NH3+])(C)C)C)C.[Cl-].[Cl-] |
SMILES canonique |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCCCCC[NH3+])(C)C)C)C.[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


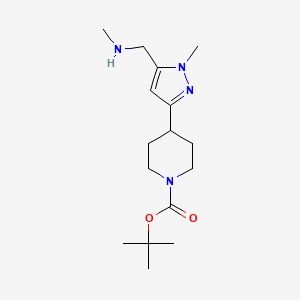
![7-(3-Methoxybenzyl)-4-methyl-2-(piperidin-3-yl)-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one dihydrochloride](/img/structure/B12301813.png)
![N-[(S)-(2-dicyclohexylphosphanylphenyl)-naphthalen-1-ylmethyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12301819.png)
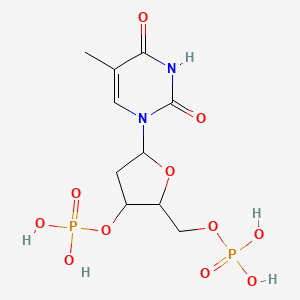
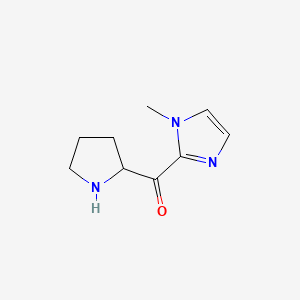
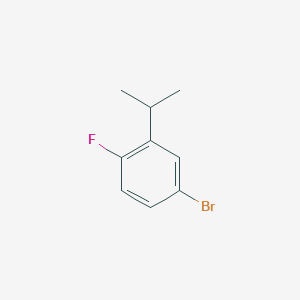
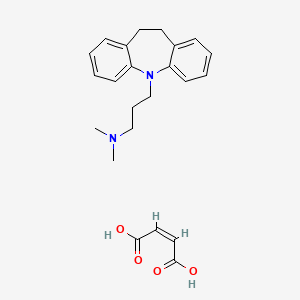
![2-methyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-7-amine;dihydrate;trihydrochloride](/img/structure/B12301848.png)
![[1-Benzyl-4-(4-methoxyphenyl)pyrrolidin-3-yl]methanol](/img/structure/B12301864.png)


![[(4E,11Z)-4-ethylidene-6,7,14-trimethyl-3,8,17-trioxo-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-en-7-yl] acetate](/img/structure/B12301887.png)
![5-(Carbamoylamino)-2-[[2-(3-carboxypropanoylamino)-3-methylbutanoyl]amino]pentanoic acid](/img/structure/B12301890.png)

